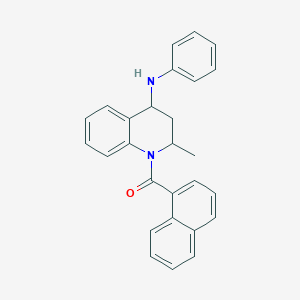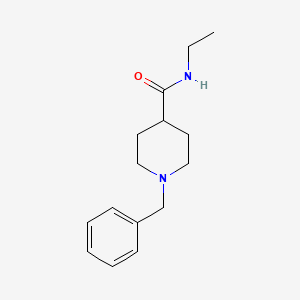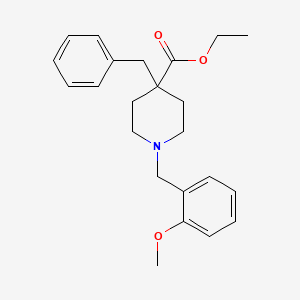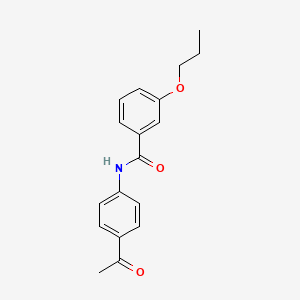![molecular formula C24H30O8S B5231633 dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate](/img/structure/B5231633.png)
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate, also known as DBPDA, is a chemical compound with a molecular formula of C24H28O10S. DBPDA is a sulfonate ester that has shown potential in various scientific applications.
Wirkmechanismus
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a crosslinking agent by forming covalent bonds between polymer chains, resulting in the formation of a three-dimensional network. This network enhances the mechanical properties of the polymer and improves its resistance to heat and chemicals. As a surfactant, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate reduces the interfacial tension between the polymer and the aqueous phase, resulting in the formation of stable emulsions. In metal-organic frameworks, dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acts as a bridging ligand between metal ions, resulting in the formation of a porous structure.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate. However, studies have shown that dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is non-toxic and does not have any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has several advantages in lab experiments, including its high yield synthesis, low toxicity, and versatility in various scientific applications. However, one of the limitations of dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is its limited solubility in polar solvents, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate research, including its potential use as a drug delivery system, as a biosensor for the detection of biomolecules, and as a catalyst for organic reactions. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can also be modified to improve its solubility and enhance its performance in various applications.
Conclusion:
dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate is a versatile chemical compound that has shown potential in various scientific applications. Its high yield synthesis, low toxicity, and versatility make it a promising candidate for future research in the fields of polymer synthesis, metal-organic frameworks, and catalysis. Further research is needed to explore its potential use in drug delivery systems, biosensors, and other applications.
Synthesemethoden
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate can be synthesized through the reaction between 4,4'-oxybis(benzenesulfonyl chloride) and dibutyl oxalate in the presence of a base. The reaction yields dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate as a white crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has been used in various scientific research applications, including as a crosslinking agent in polymer synthesis, as a surfactant in emulsion polymerization, and as a precursor for sulfonated polymers. dibutyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate has also been used as a ligand for the synthesis of metal-organic frameworks and as a catalyst for organic reactions.
Eigenschaften
IUPAC Name |
butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8S/c1-3-5-15-29-23(25)17-31-19-7-11-21(12-8-19)33(27,28)22-13-9-20(10-14-22)32-18-24(26)30-16-6-4-2/h7-14H,3-6,15-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPRPBAQRGGHIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OCCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-[4-[4-(2-butoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(4-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5231574.png)

![2-[(4-butoxybenzoyl)amino]-3-(4-chlorophenyl)acrylic acid](/img/structure/B5231588.png)


![2,2-dimethyl-N-{[(2-phenylethyl)amino]carbonothioyl}propanamide](/img/structure/B5231604.png)
![N-benzyl-1-(2-cyclohexylethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5231606.png)
![1-{1-[(3-chlorophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B5231614.png)
![4-{5-[2-(2-isoxazolidinyl)ethyl]-1,2,4-oxadiazol-3-yl}-1H-indole](/img/structure/B5231618.png)
